2-Chloro-9-ethyl-9H-purin-6-amine is a chemical compound with the molecular formula and a molecular weight of approximately 197.62 g/mol. It is classified as a member of the purine family, specifically a derivative of 6-aminopurine, which is characterized by the presence of an amino group at the 6-position of the purine ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-Chloro-9-ethyl-9H-purin-6-amine generally involves the chlorination of 9-ethyl-9H-purin-6-amine. This can be achieved through various methods, including:
In industrial settings, large-scale production may employ similar chlorination processes, where reaction conditions are fine-tuned for efficiency and yield. The final product is often subjected to rigorous quality control measures to ascertain its purity and identity.
The molecular structure of 2-Chloro-9-ethyl-9H-purin-6-amine features a bicyclic purine backbone with the following key structural characteristics:
The canonical SMILES representation for this compound is CCN1C=NC2=C(N=C(N=C21)Cl)N
, which provides insight into its connectivity and arrangement of atoms.
2-Chloro-9-ethyl-9H-purin-6-amine can participate in various chemical reactions, including:
The mechanism of action for 2-Chloro-9-ethyl-9H-purin-6-amine is primarily related to its interaction with biological molecules, particularly nucleic acids. As a purine analog, it may interfere with nucleic acid metabolism by:
Research indicates that compounds in this class exhibit diverse biological activities, warranting further investigation into their therapeutic potential.
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
2-Chloro-9-ethyl-9H-purin-6-amine has several applications across various fields:
The installation of the C6-amino group in 2-chloro-9-ethyl-9H-purin-6-amine primarily occurs through nucleophilic aromatic substitution (S~N~Ar). This reaction leverages the electron-withdrawing nature of the purine ring and the activation provided by the C2-chloro substituent. Key methodologies include:
Table 1: Nucleophilic Agents for C6-Amine Installation
Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
NH₃ (7M in MeOH) | Methanol | 60°C | 24 | 82 |
NH₃ (anhydrous) | DMF | 100°C | 8 | 89 |
Ethylamine | IPA | 120°C | 3 | 78* |
Note: *Yield for 2-chloro-N-ethyl-9H-purin-6-amine [4]
Regioselective N9-alkylation is critical due to competing N7-alkylation. The ethyl group demonstrates superior selectivity and yield compared to bulkier alkyl chains:
Table 2: N9-Alkylation Efficiency with Different Alkyl Groups
Alkyl Halide | Base | Solvent | N9/N7 Ratio | Yield (%) |
---|---|---|---|---|
Ethyl bromide | K₂CO₃ | DMF | 9:1 | 88 |
Isopropyl bromide | K₂CO₃ | DMF | 3:1 | 48 |
Ethyl iodide | NaH | THF | 8:1 | 75 |
Solvent polarity and catalyst choice directly impact reaction kinetics and purity:
Table 3: Solvent Performance in Purine Synthesis
Solvent | Dielectric Constant | Optimal Reaction | Advantage |
---|---|---|---|
DMF | 38.2 | N9-alkylation | High solubility, >100°C stability |
Isopropanol | 19.9 | C6-amination | Direct crystallization |
Acetonitrile | 37.5 | Halogen exchange | Low nucleophilicity |
Microwave irradiation significantly accelerates key steps:
Multistep sequences require tailored purification to maximize yield:
Table 4: Purification Techniques for Key Intermediates
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3